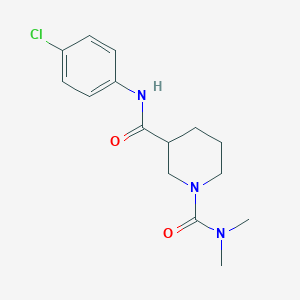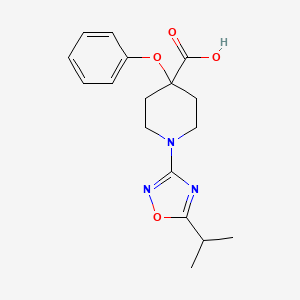
N~3~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as CI-977, is a synthetic opioid compound that has been extensively studied for its potential use in pain management and addiction treatment.
Mechanism of Action
N~3~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide acts on the mu-opioid receptor, which is the same receptor that is targeted by natural opioids such as morphine. However, this compound has a unique binding profile that allows it to selectively activate certain signaling pathways while avoiding others. This selective activation results in the analgesic effects of this compound without the side effects associated with traditional opioids.
Biochemical and Physiological Effects
This compound has been shown to produce analgesia in animal models of acute and chronic pain. In addition, this compound has been shown to reduce the rewarding effects of opioids and prevent relapse in animal models of addiction. This compound has also been shown to have a lower risk of respiratory depression and tolerance compared to traditional opioids.
Advantages and Limitations for Lab Experiments
One advantage of using N~3~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide in lab experiments is its selectivity for certain signaling pathways, which allows for more precise manipulation of the opioid receptor system. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
For research on N~3~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide include the development of new analogs and the investigation of potential combination therapies.
Synthesis Methods
N~3~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide was first synthesized in the early 1990s by researchers at Pfizer. The synthesis method involves the reaction of 4-chlorobenzaldehyde with N,N-dimethyl-1,3-diaminopropane in the presence of acetic anhydride and triethylamine. The resulting product is then treated with diethyl oxalate to yield this compound.
Scientific Research Applications
N~3~-(4-chlorophenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been studied extensively for its potential use in pain management and addiction treatment. In animal studies, this compound has been shown to have analgesic effects comparable to morphine, but with fewer side effects such as respiratory depression and tolerance. This compound has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce the rewarding effects of opioids and prevent relapse.
properties
IUPAC Name |
3-N-(4-chlorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c1-18(2)15(21)19-9-3-4-11(10-19)14(20)17-13-7-5-12(16)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFYPVQIZTVCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2-propanol](/img/structure/B5357103.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-[1-(methoxymethyl)cyclopentyl]-1H-pyrazole-3-carboxamide](/img/structure/B5357108.png)
![3-[3-cinnamoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5357119.png)
![N-(5-chloro-2-methylphenyl)-2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357120.png)

![methyl 1-[3-(2-chlorophenyl)acryloyl]-1H-indole-3-carboxylate](/img/structure/B5357131.png)
![1-(2-furylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5357139.png)
![1-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]proline](/img/structure/B5357157.png)

![2-{[2-(5-fluoro-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5357166.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5357174.png)

![N-(2,4-dichlorophenyl)-2-({1-isobutyl-4-[(5-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5357182.png)
![11,11-dimethyl-8-(2-thienyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5357197.png)